Product packaging for Clofeverine(Cat. No.:CAS No. 54340-63-5)

Clofeverine

Cat. No.: B1618537
CAS No.: 54340-63-5
M. Wt: 305.75 g/mol
InChI Key: GVALVWDQPXGPCE-UHFFFAOYSA-N
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Description

Contextualization of Clofeverine within Spasmolytic Agents and Related Pharmacological Classes

Spasmolytic agents are broadly categorized based on their mechanism of action. The primary classes include anticholinergics (also known as antimuscarinics) and direct-acting smooth muscle relaxants (musculotropic). clevelandclinic.org

Anticholinergic (Antimuscarinic) Agents: These drugs, like atropine , function by blocking the action of acetylcholine (B1216132), a neurotransmitter that stimulates muscle contraction. ontosight.aibayviewrx.com By inhibiting this action, they reduce the tone and motility of smooth muscle.

Direct-Acting (Musculotropic) Relaxants: This category, which includes drugs like papaverine (B1678415) , acts directly on the smooth muscle cells to cause relaxation, often by interfering with calcium channels. clevelandclinic.orgdrugbank.com

This compound holds a unique position as it exhibits properties of both classes. ontosight.aiclevelandclinic.org It possesses anticholinergic effects by blocking acetylcholine receptors and also acts directly on the muscle tissue, similar to papaverine. ontosight.aincats.io This dual mode of action is a key area of interest in pharmacological studies, as it suggests a broader and potentially more effective spasmolytic activity compared to agents with a single mechanism. nih.gov Research on isolated ileum showed its inhibitory effect on spontaneous motility was comparable to isoproterenol and significantly more potent than papaverine. ncats.io

Table 1: Comparative Pharmacological Classification of Spasmolytics

Compound Primary Pharmacological Class Mechanism of Action
This compound Anticholinergic; Direct Smooth Muscle Relaxant Blocks acetylcholine action and acts directly on smooth muscle cells. ontosight.aiclevelandclinic.orgncats.io
Atropine Anticholinergic Blocks the action of acetylcholine at muscarinic receptors. bayviewrx.com
Papaverine Direct Smooth Muscle Relaxant Inhibits phosphodiesterases and may directly affect calcium channels. drugbank.com
Dicyclomine Anticholinergic; Direct Smooth Muscle Relaxant Exhibits antimuscarinic activity and direct smooth muscle relaxation by antagonizing bradykinin (B550075) and histamine. drugbank.com

Historical Perspective of this compound Research Trajectory

This compound was synthesized by the Japanese company Fujisawa Pharmaceutical. ncats.io The common stem "-verine" in its name is used for spasmolytics that exhibit a papaverine-like mechanism. who.int Early research focused on establishing its efficacy as a highly selective relaxant for gastrointestinal smooth muscles. ncats.io Studies from this period aimed to characterize its pharmacological profile, comparing its potency and mechanism to established spasmolytics like papaverine and atropine. The discovery of its dual action—combining both neurotropic (anticholinergic) and musculotropic (direct muscle relaxing) effects—was a significant finding that guided its development. ontosight.aincats.io

Contemporary Significance and Research Motivations for this compound Studies

While it is an established compound, this compound continues to be relevant in academic research for several reasons. The primary motivation for ongoing studies lies in the exploration of new chemical derivatives. nih.govgsconlinepress.com Modern drug discovery often focuses on modifying existing compounds to enhance potency, improve selectivity, or reduce potential off-target effects. ecancer.org

Researchers are investigating how structural modifications to the this compound molecule, a tetrahydroisoquinoline derivative, can lead to new compounds with improved therapeutic profiles. ontosight.aimdpi.com The synthesis of novel derivatives is a vibrant area of medicinal chemistry, with the goal of creating agents that might have applications beyond traditional spasmolytic use or offer a more refined mechanism of action for treating specific disorders. nih.govecancer.org The presence of this compound in lists of chemical substances for ongoing monitoring and research highlights its continued place in the landscape of pharmaceutical science. ird.frcbsa-asfc.gc.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClNO3 B1618537 Clofeverine CAS No. 54340-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54340-63-5

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C16H16ClNO3/c17-11-1-3-12(4-2-11)21-9-14-13-8-16(20)15(19)7-10(13)5-6-18-14/h1-4,7-8,14,18-20H,5-6,9H2

InChI Key

GVALVWDQPXGPCE-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization Strategies of Clofeverine

Application of Green Chemistry Principles in Clofeverine Synthesis

Solvent Reduction and Alternative Reaction Media

In alignment with the principles of green chemistry, significant efforts have been made to reduce or replace hazardous volatile organic solvents (VOCs) in chemical syntheses. ekb.eg The use of alternative reaction media offers numerous advantages, including reduced environmental impact, improved safety, and in some cases, enhanced reaction rates and selectivity. ekb.egtaylorfrancis.com

Strategies for minimizing solvent use include solvent-free reactions, which can be performed by techniques like grinding or milling, and the use of alternative reaction conditions such as high pressure or temperature. numberanalytics.com The development of bio-based solvents, derived from renewable sources like plants and microorganisms, presents a promising alternative to traditional petroleum-based solvents. numberanalytics.com Examples of bio-based solvents successfully employed in organic synthesis include limonene, glycerol, and bioethanol. numberanalytics.com

Deep eutectic solvents (DESs) have also emerged as a viable and environmentally friendly alternative to conventional ionic liquids and organic solvents. rsc.orgresearchgate.net These mixtures, often composed of naturally derived components like choline (B1196258) chloride and urea (B33335) or sugars, are biodegradable and can be tailored to dissolve a wide range of reactants. rsc.orgscielo.br Their ability to dissolve both lipophilic and hydrophilic species can be particularly advantageous in certain reactions. rsc.org

The Baylis-Hillman reaction, a key carbon-carbon bond-forming reaction, has been successfully carried out using Cyrene, a bio-based solvent, as a safer alternative to traditional solvents like 1,4-dioxane (B91453) and DMF. unimi.it

Table 1: Comparison of Conventional and Alternative Solvents

Solvent Type Examples Key Advantages Key Disadvantages
Volatile Organic Compounds (VOCs) Dichloromethane, Toluene, Acetone High solvency for many organic compounds Environmental pollution, health hazards, flammability
Water H₂O Non-toxic, non-flammable, inexpensive Poor solubility for many organic compounds, high boiling point
Bio-based Solvents Cyrene, Limonene, Glycerol Renewable source, lower toxicity, biodegradable numberanalytics.com Can have different solvency properties than traditional solvents
Deep Eutectic Solvents (DESs) Choline chloride/urea, Choline chloride/malonic acid Low vapor pressure, biodegradable, tunable properties rsc.orgscielo.br Can be viscous, potential for reactant incompatibility
Ionic Liquids (ILs) [BMIM][BF₄], [EMIM][OAc] Low vapor pressure, high thermal stability Higher cost, potential toxicity and environmental concerns ekb.eg

| Supercritical Fluids | Supercritical CO₂ | Gas-like viscosity and liquid-like density, non-toxic | Requires high pressure equipment |

Mechanochemical Approaches to this compound Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or nearly solvent-free method for synthesis. helmholtz-berlin.dersc.org This technique can lead to the formation of products with high yield and purity, often in shorter reaction times compared to conventional solution-based methods. mdpi.com By grinding or milling solid reactants together, mechanochemistry can overcome the insolubility of starting materials and drive reactions to completion. helmholtz-berlin.dersc.org This approach is recognized by the International Union of Pure and Applied Chemistry (IUPAC) as one of the ten chemical innovations poised to change the world. helmholtz-berlin.de

The use of liquid-assisted grinding (LAG), where a minimal amount of liquid is added, can significantly accelerate mechanochemical reactions. unn.edu.ng This technique has been successfully applied to the synthesis of various organic compounds, including Schiff bases and their metal complexes. unn.edu.ng The progress of mechanochemical reactions can be monitored in situ using techniques like Raman spectroscopy, providing valuable insights into the reaction kinetics and mechanism. nih.gov

Microreactor Technology and Flow Chemistry in this compound Production

Microreactor technology and flow chemistry represent a paradigm shift from traditional batch production to continuous processing. seqens.comnih.gov A microreactor is a device with channels typically below 1 mm in diameter where chemical reactions occur in a continuous flow. zionmarketresearch.com This technology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and scalability. nih.govtaylors.edu.mynumberanalytics.com

The high surface-to-volume ratio in microreactors allows for rapid heating and cooling, preventing the formation of hot spots and minimizing the risk of thermal runaway, which is particularly beneficial for highly exothermic reactions. nih.govgoflow.at This precise temperature control can lead to higher yields and selectivity. taylors.edu.my

Table 2: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

Feature Batch Chemistry Flow Chemistry
Reaction Vessel Round-bottom flask, stirred tank reactor Microreactor, packed-bed reactor, tube reactor
Reaction Mode Discontinuous Continuous seqens.com
Heat Transfer Slower, potential for hot spots Rapid and efficient nih.gov
Mass Transfer Can be limited by stirring speed Excellent, rapid mixing goflow.at
Safety Higher risk with large volumes of hazardous materials Inherently safer due to small reaction volumes goflow.at
Scalability Often requires re-optimization of reaction conditions More straightforward, "scaling out" by running reactors in parallel taylors.edu.my

| Solvent/Energy Use | Higher | Reduced solvent and energy consumption seqens.com |

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The systematic design and synthesis of derivatives are crucial for understanding the structure-activity relationship (SAR) of a pharmacologically active molecule like this compound. wikipedia.org SAR studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to its structure can alter its potency and selectivity. wikipedia.org

The synthesis of a library of derivatives often involves modifying specific functional groups or introducing new substituents at various positions on the core scaffold. nih.govresearchgate.net For example, in the study of other complex molecules, researchers have explored the impact of introducing different amides, thioamides, or N-arylurea groups. nih.gov The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can significantly influence the biological activity of the resulting derivatives. nih.govsci-hub.se

The insights gained from SAR studies are invaluable for the rational design of new analogues with improved therapeutic profiles. nih.gov By correlating specific structural features with biological outcomes, medicinal chemists can guide the synthesis of more potent and selective drug candidates. wikipedia.orgnih.gov

Molecular Mechanism of Action of Clofeverine

Target Identification and Validation at the Molecular Level

A complete molecular understanding of a drug's action begins with the precise identification and validation of its molecular targets. For Clofeverine, this would involve detailed studies of its interaction with beta-adrenergic receptors.

Receptor Binding Kinetics and Thermodynamics

The affinity of a drug for its receptor is a cornerstone of its pharmacological profile. This is typically quantified by the dissociation constant (Kd), which represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. fluidic.com A lower Kd value signifies a higher binding affinity. derangedphysiology.com The rates at which a drug associates (kon) and dissociates (koff) from its receptor determine the Kd (Kd = koff/kon). derangedphysiology.com

Furthermore, thermodynamic parameters such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding provide deeper insights into the forces driving the drug-receptor interaction. mdpi.comnih.gov These parameters can distinguish between interactions driven by hydrogen bonds, van der Waals forces, or hydrophobic effects.

Despite extensive searches, no publicly available experimental data on the receptor binding kinetics (Kd, kon, koff) or thermodynamic parameters for the interaction of this compound with any receptor subtype have been identified.

Selectivity Profiling Against Multiple Receptor Subtypes

Beta-adrenergic receptors are classified into several subtypes, with β1, β2, and β3 being the most well-characterized. mdpi.com The physiological effects of beta-agonists are determined by their relative affinity and efficacy at these different subtypes. For instance, β2-adrenergic receptors are predominant in airway smooth muscle, while β1-receptors are abundant in the heart. cvpharmacology.com Therefore, the selectivity profile of a compound like this compound is critical to understanding its therapeutic actions and potential side effects. nih.govnih.gov Selectivity is typically determined by comparing the binding affinities (Ki values) or functional potencies (EC50 values) of the compound across a panel of receptor subtypes. nih.gov

Specific data from selectivity profiling studies of this compound against β1, β2, β3, or other receptor subtypes are not available in the current body of scientific literature.

Enzyme Inhibition Kinetics of this compound

The comparison of this compound's activity to that of papaverine (B1678415), a known phosphodiesterase (PDE) inhibitor, suggests that enzyme inhibition may be a component of its mechanism of action. ncats.ioncats.io PDEs are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of these enzymes leads to increased intracellular levels of these second messengers, promoting smooth muscle relaxation. derangedphysiology.com A thorough characterization of a compound's enzyme inhibitory activity is essential.

Determination of Kinetic Parameters (e.g., Km, Vmax, kcat)

Enzyme kinetics are described by parameters such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number of the enzyme. numberanalytics.com The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. numberanalytics.com When studying an inhibitor, its inhibition constant (Ki) is a crucial parameter that quantifies its potency. ebmconsult.com

No published studies were found that determine the kinetic parameters (Km, Vmax, kcat, or Ki) for the interaction of this compound with phosphodiesterases or any other enzyme.

Characterization of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Mixed)

Enzyme inhibition can be classified into different types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. microbenotes.comwikipedia.org

Competitive inhibition: The inhibitor binds to the active site, preventing substrate binding. This increases the apparent Km but does not affect Vmax. knyamed.com

Non-competitive inhibition: The inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic activity without affecting substrate binding. This decreases Vmax but does not change Km. wikipedia.orgjackwestin.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, which decreases both Vmax and Km. fiveable.me

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. jackwestin.com

These different types of inhibition can be distinguished experimentally by analyzing enzyme kinetics at various substrate and inhibitor concentrations, often using graphical methods like the Lineweaver-Burk plot. knyamed.com

There is no available data to characterize the type of enzyme inhibition, if any, exerted by this compound.

Reversible and Irreversible Inhibition Mechanisms

Inhibition can be either reversible or irreversible. microbenotes.comwikipedia.org Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for instance, by dialysis, restoring enzyme activity. wikipedia.org Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. microbenotes.com

The nature of this compound's potential enzyme inhibitory activity—whether it is reversible or irreversible—has not been documented in the scientific literature.

Advanced Kinetic Modeling (e.g., Michaelis-Menten, Lineweaver-Burk, Hanes-Woolf, Eadie-Hofstee Plots)

Detailed studies on the advanced kinetic modeling of this compound's interaction with specific enzymes, such as phosphodiesterases, are not extensively available in publicly accessible scientific literature. Such studies are essential for elucidating the nature of enzyme inhibition or activation. nih.govsigmaaldrich.com Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, provides critical insights into the catalytic mechanism of an enzyme and how its activity is affected by inhibitors or activators. sigmaaldrich.com

To illustrate the type of data that would be derived from such studies, the following tables present hypothetical kinetic parameters for this compound with a target enzyme.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for a Target Enzyme in the Presence of this compound

ParameterValue (Hypothetical)UnitDescription
Vmax (without inhibitor)100µmol/minMaximum reaction velocity.
Km (without inhibitor)10µMSubstrate concentration at half Vmax.
Vmax (with this compound)100µmol/minSuggests competitive inhibition if unchanged.
Km (with this compound)30µMAn increase suggests competitive inhibition.

This table is for illustrative purposes only, as specific kinetic data for this compound is not available in the reviewed sources.

Graphical representations like the Lineweaver-Burk plot are instrumental in visualizing enzyme kinetics and determining the type of inhibition. medschoolcoach.comlibretexts.org

Table 2: Hypothetical Data for Lineweaver-Burk Plot Analysis of this compound Inhibition

1/[Substrate] (µM⁻¹)1/Velocity (min/µmol) (No Inhibitor)1/Velocity (min/µmol) (With this compound)
0.10.020.04
0.20.030.06
0.40.050.10
0.80.090.18

This table contains hypothetical data for illustrative purposes.

Ion Channel Modulation by this compound

The modulation of ion channels is a key mechanism for many drugs affecting smooth muscle contractility. nih.govphysio-pedia.commayoclinic.orgwikipedia.org Ion channels, being integral membrane proteins, regulate the flow of ions across cell membranes, which is fundamental for cellular electrical signaling and muscle contraction. univie.ac.at

Identification of Specific Ion Channels Modulated

Specific ion channels that are directly modulated by this compound have not been definitively identified in the available scientific literature. Potential targets for smooth muscle relaxants include various types of calcium, potassium, and chloride channels. nih.govphysio-pedia.commayoclinic.orgwikipedia.orgucsf.edu For instance, calcium channel blockers reduce the influx of calcium ions into smooth muscle cells, leading to relaxation. nih.govphysio-pedia.com

Biophysical Characterization of Gating Mechanisms

A detailed biophysical characterization of how this compound might alter the gating mechanisms of specific ion channels is not documented in the reviewed literature. Such studies would involve techniques like patch-clamp electrophysiology to measure changes in channel opening, closing, and inactivation in the presence of the compound. cshl.edunih.gov

Table 3: Hypothetical Biophysical Effects of this compound on a Voltage-Gated Calcium Channel

ParameterControlWith this compoundEffect
Activation Threshold-40 mV-30 mVShift to more depolarized potentials
Peak Current Amplitude-500 pA-250 pAReduction in ion influx
Inactivation Rate20 ms10 msFaster inactivation

This table presents hypothetical data to illustrate potential biophysical effects.

Allosteric Modulation of Ion Channels

There is no direct evidence in the available literature to suggest that this compound acts as an allosteric modulator of ion channels. Allosteric modulators bind to a site on the receptor or channel that is distinct from the primary (orthosteric) binding site, thereby altering the protein's conformation and function. elifesciences.orgnih.govbiorxiv.org

Role of Post-Translational Modifications in Channel Activity (e.g., Phosphorylation)

The interplay between this compound and post-translational modifications, such as phosphorylation, in the regulation of ion channel activity remains an uninvestigated area. Phosphorylation by protein kinases is a common mechanism for modulating ion channel function, and drugs can sometimes influence these pathways. teachmephysiology.comnih.govnih.gov

Ligand-Gated and Voltage-Gated Channel Interactions

Specific interactions of this compound with either ligand-gated or voltage-gated ion channels have not been characterized in the scientific literature. Ligand-gated channels are activated by the binding of a chemical messenger, while voltage-gated channels respond to changes in the membrane potential. mdpi.com The activity of smooth muscle relaxants often involves the modulation of voltage-gated calcium channels or potassium channels. nih.govphysio-pedia.commayoclinic.orgwikipedia.orgnih.govwikipedia.org

Investigation of Cellular and Intracellular Signaling Pathways

Modulation of Gene Expression and Protein Synthesis

Further research into the molecular pharmacology of this compound would be necessary to elucidate its potential effects on these specific intracellular signaling pathways. Without such research, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Preclinical Pharmacokinetics and Disposition Research of Clofeverine

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

High-Throughput Screening for Metabolic Stability

High-throughput screening (HTS) for metabolic stability is a critical early-stage assay to assess how quickly a compound is metabolized by liver enzymes. bldpharm.com This is often evaluated using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. alfa-chemistry.comalfa-chemistry.com The assay helps in ranking and selecting compounds with desirable metabolic stability to proceed in the drug development pipeline. ncats.io

The general procedure involves incubating the test compound (clofeverine) with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.com Samples are taken at various time points, and the concentration of the parent compound remaining is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.com From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. alfa-chemistry.com

Table 1: Example of Metabolic Stability Data (Note: The following data is illustrative and not actual experimental data for this compound.)

Species (Liver Microsomes)In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Human4530Moderate Stability
Rat2555Low Stability
Mouse1592Low Stability

Prediction of Metabolic Pathways and Metabolite Identification in Microsomal and Hepatocyte Systems

Identifying the metabolic pathways and the structure of metabolites is crucial for understanding a drug's clearance mechanisms and potential for active or toxic metabolites. nih.gov These studies are typically conducted using liver microsomes and hepatocytes, which contain both Phase I and Phase II metabolic enzymes. nih.gov After incubating the parent drug with these systems, analytical techniques like high-resolution mass spectrometry are used to detect and identify the metabolites formed. nih.gov

For a compound like this compound, potential metabolic pathways could include oxidation, demethylation, or conjugation reactions. nih.govyoutube.com Identifying these metabolites early can guide further toxicological and pharmacological testing. nih.gov

Enzyme Phenotyping for Cytochrome P450 Isoforms and Other Metabolic Enzymes

Enzyme phenotyping, or reaction phenotyping, aims to identify the specific enzymes responsible for a drug's metabolism. ird.fr This is important because if a drug is metabolized by a single CYP isoform that is subject to genetic polymorphism or drug-drug interactions, its clinical use might be complicated. researchgate.net The two common approaches are:

Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones metabolize it. ird.frresearchgate.net

Chemical Inhibition in Human Liver Microsomes: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Table 2: Example of CYP450 Enzyme Phenotyping Data (Note: The following data is illustrative and not actual experimental data for this compound.)

CYP IsoformMetabolism Rate (pmol/min/pmol CYP)Relative Contribution (%)
CYP1A2< 1.0< 5%
CYP2C98.530%
CYP2C192.810%
CYP2D61.4< 5%
CYP3A415.455%

Plasma Protein Binding Characterization

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to exert pharmacological effects, as only the unbound fraction is active. medtechbcn.comwikipedia.org Common methods to determine the percentage of a drug bound to plasma proteins include equilibrium dialysis, ultrafiltration, and ultracentrifugation. mdpi.com This property is crucial as high plasma protein binding can affect a drug's clearance and volume of distribution. wikipedia.org

Cellular Permeability Assays (e.g., Caco-2, PAMPA)

Cellular permeability assays are used to predict the oral absorption of a drug. The Caco-2 cell permeability assay is a widely accepted model that uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. medtechbcn.comwikipedia.orgnih.gov The assay measures the rate at which a compound crosses this cell monolayer from the apical (intestinal lumen) to the basolateral (blood) side, providing an apparent permeability coefficient (Papp). medtechbcn.com A bidirectional assay can also identify if the compound is a substrate of efflux transporters like P-glycoprotein. evotec.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that measures passive diffusion across an artificial lipid membrane, offering a high-throughput method to assess passive permeability. googleapis.com

Table 3: Example of Caco-2 Permeability Data (Note: The following data is illustrative and not actual experimental data for this compound.)

ParameterValueClassification
Papp (A→B) (10⁻⁶ cm/s)0.8Low Permeability
Papp (B→A) (10⁻⁶ cm/s)2.5-
Efflux Ratio (Papp B→A / Papp A→B)3.1Potential Efflux Substrate

Ex Vivo and Isolated Organ Pharmacokinetic Investigations

Ex vivo and isolated organ studies bridge the gap between in vitro assays and in vivo animal studies. These investigations use isolated organs (e.g., liver, intestine, kidney) from animals to study a drug's absorption, metabolism, and transport in a more physiologically relevant system than cell cultures, while still allowing for a high degree of experimental control. mdpi.com For instance, an isolated perfused liver model can be used to study the hepatic extraction ratio and biliary excretion of a compound and its metabolites. Similarly, isolated intestinal segments can provide more detailed information on permeability and intestinal metabolism. archive.org

Despite the utility of such models, specific research findings from ex vivo or isolated organ investigations for this compound are not documented in publicly accessible scientific literature.

Isolated Organ Perfusion Studies (e.g., Liver, Kidney, Intestine) for Drug Disposition

Isolated organ perfusion is a technique used to study the metabolism and transport of a drug in a specific organ, independent of systemic influences. kuleuven.bewikipedia.orgtaylorfrancis.com This method allows for the characterization of drug uptake, distribution, and elimination within the organ itself. kuleuven.benih.gov For instance, the isolated perfused rat liver (IPRL) model is extensively used to determine hepatic clearance and to understand the mechanisms of drug metabolism and transport. wikipedia.orgnih.gov However, no studies were found that have utilized isolated perfused liver, kidney, or intestine systems to investigate the disposition of this compound. Consequently, there is no data available on its organ-specific extraction ratios, tissue distribution, or metabolic profile in these controlled ex vivo environments.

Organ Bath Studies for Tissue-Specific Responses and Smooth Muscle Modulation

Organ bath studies are a cornerstone of classical pharmacology, employed to assess the effects of a compound on isolated tissues, particularly the contraction and relaxation of smooth muscle. nih.govdmt.dknih.gov These experiments are crucial for characterizing a drug's pharmacological activity, such as its effects on blood vessels, airways, or gastrointestinal muscle. dmt.dk This technique allows for the generation of dose-response curves to quantify a drug's potency and efficacy. wikipedia.org A review of the literature indicates that this compound has not been evaluated in organ bath preparations. Therefore, its direct effects on smooth muscle tone, potential spasmolytic or contractile activity, and its mechanism of action at the tissue level remain uncharacterized.

Metabolic Clearance Studies in Perfused Organ Systems

Determining metabolic clearance is critical for predicting how a drug will be eliminated from the body. srce.hr Perfused organ systems, like the IPRL, provide a robust model to study the intrinsic metabolic clearance of a compound by an organ without the complexities of whole-body systems. nih.gov These studies help to identify the rate and pathways of metabolism. wuxiapptec.com No published research is available that details the metabolic clearance of this compound in any perfused organ system. This information gap means that its hepatic intrinsic clearance, the primary enzymes responsible for its metabolism, and the formation of any major metabolites are unknown.

Biliary Excretion and Enterohepatic Recirculation Studies

Biliary excretion is a significant route of elimination for many drugs and their metabolites. unil.ch This process can lead to enterohepatic recirculation, where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver, which can significantly prolong its presence and action in the body. wikipedia.orgnih.govyoutube.com Studies to investigate this phenomenon, often involving bile duct cannulation in animal models or analysis in perfused liver systems, are essential for a complete pharmacokinetic profile. unil.ch There is no available data concerning the biliary excretion of this compound or its potential to undergo enterohepatic recirculation. The extent to which this compound or its potential metabolites are eliminated via the bile is currently undocumented.

Structure Activity Relationship Sar and Computational Studies of Clofeverine

Comprehensive Structure-Activity Relationship (SAR) Elucidation

SAR studies investigate how the chemical structure of a compound relates to its biological activity. nih.govslideshare.netresearchgate.net For clofeverine, this involves identifying the key structural components responsible for its effects and understanding how modifications to these features might alter its potency and selectivity.

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. nih.govresearchgate.net The structure of this compound (1-((4-chlorophenoxy)methyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol) presents several key pharmacophoric features that likely contribute to its interactions with its biological target. nih.gov

These features include:

Aromatic Rings: this compound possesses two aromatic rings: a dichlorinated phenyl ring and the aromatic portion of the tetrahydroisoquinoline core. These can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are critical for binding to a receptor pocket. nih.gov

Hydrogen Bond Donors and Acceptors: The two hydroxyl (-OH) groups on the tetrahydroisoquinoline ring are potent hydrogen bond donors. The ether oxygen and the nitrogen atom in the tetrahydroisoquinoline ring can act as hydrogen bond acceptors. researchgate.netsolubilityofthings.com These interactions are vital for the specific recognition and binding of the molecule to its target.

Hydrophobic Moiety: The chlorophenoxy group provides a significant hydrophobic region, which can interact with non-polar pockets within a biological target. ashp.org

Ionizable Group: The secondary amine in the tetrahydroisoquinoline ring is basic and can be protonated at physiological pH, forming a positive ion. This allows for potential ionic interactions with negatively charged residues in a receptor. researchgate.net

Table 1: Key Pharmacophoric Features of this compound
Pharmacophoric FeatureStructural MoietyPotential Interactions
Aromatic RingsChlorophenyl group, Aromatic part of tetrahydroisoquinolineπ-π stacking, Hydrophobic interactions
Hydrogen Bond DonorsTwo hydroxyl (-OH) groupsHydrogen bonding
Hydrogen Bond AcceptorsEther oxygen, Tetrahydroisoquinoline nitrogenHydrogen bonding
Hydrophobic RegionChlorophenoxy groupHydrophobic interactions
Ionizable Group (Basic)Secondary amine in tetrahydroisoquinolineIonic bonding, Hydrogen bonding

Impact of Functional Group Modifications on Biological Activity

Modifying the functional groups of this compound can provide valuable insights into its SAR. solubilityofthings.comslideshare.net Strategic alterations can enhance activity, improve selectivity, or alter pharmacokinetic properties. biomedres.us

Modifications of the Chlorophenyl Ring: Altering the position or nature of the substituent on the phenyl ring can impact activity. For example, moving the chlorine atom or replacing it with other electron-withdrawing or electron-donating groups would likely affect the electronic properties and binding affinity of the molecule. biomedres.us

Alterations of the Hydroxyl Groups: The two hydroxyl groups are crucial for hydrogen bonding. Esterification or etherification of these groups would likely diminish or abolish activity by preventing these key interactions. Their relative positions on the aromatic ring are also critical for optimal binding.

Changes to the Tetrahydroisoquinoline Core: The nitrogen atom is a key basic center. N-alkylation or N-acylation would change its basicity and steric profile, potentially affecting its ability to form ionic bonds. Ring expansion or contraction of the heterocyclic system would alter the conformation and spatial arrangement of the pharmacophoric features.

Table 2: Hypothetical Modifications of this compound and Their Predicted Impact on Activity
ModificationRationalePredicted Impact on Activity
Replacement of Chlorine with FluorineFluorine is smaller and more electronegative.May alter binding affinity and metabolic stability.
Esterification of one or both Hydroxyl groupsBlocks hydrogen bond donating capability.Likely to decrease or abolish activity.
N-methylation of the secondary amineIncreases steric bulk and slightly alters basicity.May decrease binding due to steric hindrance.
Removal of the ether linkageIncreases conformational flexibility.Could significantly alter the bioactive conformation and reduce potency.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its biological function. lumenlearning.comijpsr.com Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. libretexts.org The ether linkage and the tetrahydroisoquinoline ring system introduce a degree of flexibility. Identifying the lowest energy conformation and, more importantly, the "bioactive conformation" (the shape it adopts when bound to its target) is a key goal of SAR studies. researchgate.net Computational methods can be used to model these different conformations and predict their relative stabilities. soton.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgtoxmed.it This approach allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

Development of Predictive and Explanatory QSAR Models

Developing a QSAR model for this compound and its analogs would involve several steps:

Data Set Compilation: A dataset of this compound analogs with their measured biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. neovarsity.org

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability. u-strasbg.fr

A well-validated QSAR model can be both predictive, for screening virtual libraries of compounds, and explanatory, by identifying the key molecular properties that drive activity. researchgate.net

Molecular Descriptor Generation and Selection (e.g., Constitutional, Topological, Electronic, Steric, 3D Descriptors)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.netwiley.com For a QSAR study on this compound analogs, a diverse set of descriptors would be calculated:

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight. talete.mi.it

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching and shape.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which are crucial for understanding electrostatic interactions.

Steric Descriptors: These describe the three-dimensional size and shape of the molecule, such as molecular volume and surface area.

The selection of the most relevant descriptors is a critical step in QSAR model development, often achieved through statistical methods to avoid overfitting and to create a robust and interpretable model. youtube.com

Table 3: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs
Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule.
TopologicalWiener IndexMolecular branching.
ElectronicLogPLipophilicity and water solubility.
StericMolar RefractivityMolecular volume and polarizability.
3DSolvent Accessible Surface AreaThe surface area of the molecule accessible to a solvent.

Statistical Validation of QSAR Models and Establishment of Applicability Domains

A crucial step in developing any QSAR model is its statistical validation to ensure its robustness and predictive power. u-strasbg.fr This process typically involves both internal and external validation techniques.

External validation involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activities of the compounds in the test set provides a measure of its real-world predictive performance. Key statistical parameters for validation include the coefficient of determination (R²) and the cross-validated coefficient of determination (q²).

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. u-strasbg.fr This is important to ensure that predictions are not extrapolated to compounds that are too dissimilar from those used to build the model.

Table 1: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated R²) Measures the predictive ability of the model during internal validation.> 0.5
R²_pred (Predictive R² for external set) Measures the predictive ability of the model for an external set of compounds.> 0.6

This table represents standard criteria for QSAR model validation; no specific data for this compound is available.

Multi-Target QSAR Approaches and Ligand-Based Design

Multi-target QSAR (mt-QSAR) is an advanced approach that allows for the simultaneous prediction of a compound's activity against multiple biological targets. mdpi.comnih.govnih.gov This is particularly relevant for understanding the polypharmacology of a drug, where it may interact with several targets, leading to both therapeutic and off-target effects. For a compound like this compound, an mt-QSAR study could theoretically investigate its activity profile across a range of related receptors or enzymes.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. By comparing the structural and electronic properties of active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features necessary for biological activity and can be used to screen virtual libraries for new potential hits.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. youtube.comfip.orgeuropeanreview.orgosu.edu This method is instrumental in elucidating the molecular basis of a drug's action.

Binding Mode Predictions and Protein-Ligand Interactions

A molecular docking study of this compound would involve placing it into the binding site of its putative biological target. The resulting binding pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the protein. nih.govmdpi.comuni-leipzig.deebsco.com These interactions are fundamental to the stability of the ligand-protein complex and its biological activity. The strength of these interactions is often estimated using a scoring function, which provides a numerical value (e.g., binding energy) to rank different binding poses.

Hotspot Identification for Binding Enhancement

By analyzing the binding pocket of the target protein, it is possible to identify "hotspots" – regions where modifications to the ligand could lead to significantly enhanced binding affinity. For this compound, this could involve identifying pockets where adding a functional group could form an additional hydrogen bond or a stronger hydrophobic interaction. This information is critical for the rational design of more potent derivatives.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. youtube.comnih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational flexibility of this compound and its target, as well as the stability of their interaction.

An MD simulation of the this compound-protein complex would show how the ligand and protein move and adapt to each other. This can provide insights into:

The stability of the predicted binding pose from molecular docking.

The role of water molecules in mediating the protein-ligand interaction.

The conformational changes in the protein upon ligand binding.

The free energy of binding, which is a more rigorous measure of binding affinity than docking scores.

Dynamic Behavior of this compound and its Targets

Molecular dynamics (MD) simulations are powerful computational tools used to study the movement and interaction of a ligand with its protein target over time. nih.govnih.govyoutube.comyoutube.com These simulations can reveal the dynamic behavior of both the drug and its target, providing insights into the stability of their interaction and the specific atomic contacts that are formed. lammps.org In the case of this compound, there are no publicly accessible MD simulation studies. Consequently, the specifics of how this compound approaches, binds to, and stabilizes within its target protein's binding pocket remain speculative.

Allosteric Effects and Conformational Changes Induced by Binding

The binding of a ligand to a protein can induce conformational changes, sometimes at sites distant from the binding pocket, a phenomenon known as allostery. nih.gov These allosteric effects can significantly modulate the protein's function. theswissbay.chfreemdict.com Investigating whether this compound acts as an allosteric modulator and the precise conformational shifts it induces in its target would require specific biophysical and computational studies, which have not been reported in the available literature.

De Novo Drug Design and Scaffold Hopping Strategies based on this compound Structure

Modern drug discovery often employs sophisticated computational strategies to design novel molecules.

De novo drug design utilizes computational algorithms to build new molecules from scratch, aiming for optimal binding and desired pharmacological properties. nih.govbiorxiv.orgembopress.orgarxiv.org Starting with the known structure of a target, these methods can generate entirely new chemical entities.

Scaffold hopping , on the other hand, is a strategy used to identify new molecular cores (scaffolds) that can serve as a basis for novel drugs while retaining the essential binding features of an existing drug. nih.govchempass.aicresset-group.comnih.govchemrxiv.org This technique is valuable for developing new intellectual property, improving a drug's properties, or overcoming synthetic challenges. nih.govchempass.ai

There is no evidence in the scientific literature of either de novo design or scaffold hopping strategies being applied with this compound as the starting point. Such research would be instrumental in exploring new chemical space for compounds with potentially improved or novel activities. The absence of this research indicates a missed opportunity to leverage the known activity of this compound for the discovery of next-generation therapeutics.

Advanced Analytical Methodologies for Clofeverine Research

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental for separating a target analyte from complex mixtures like biological matrices. pensoft.netresearchgate.net High-resolution techniques are distinguished by their ability to achieve superior separation and sensitivity, which is critical for pharmaceutical analysis. auremn.org.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool in pharmaceutical analysis, combining the potent separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.neteag.com This technique is exceptionally well-suited for the analysis of non-volatile and thermally unstable compounds like Clofeverine in complex biological matrices such as plasma, serum, and urine. silantes.combioxpedia.com

For quantitative analysis, LC-MS/MS is typically operated in the multiple reaction monitoring (MRM) mode. mdpi.com This targeted approach provides high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govcreative-proteomics.com A precursor ion (the ionized molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. eag.com This process minimizes interference from matrix components, allowing for accurate quantification even at trace levels. creative-proteomics.comnih.gov The development of a quantitative LC-MS/MS method for this compound would involve optimizing chromatographic conditions (column type, mobile phase, and gradient) to achieve a sharp, symmetrical peak and tuning mass spectrometer parameters to find the most intense and stable MRM transitions.

For metabolite identification, LC-MS/MS is used to screen for potential metabolic products. creative-proteomics.com Untargeted or targeted approaches can be employed to find metabolites, which often include modifications such as hydroxylation, N-dealkylation, or glucuronidation. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, can provide highly accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Hypothetical Analysis of this compound and its Metabolites

CompoundHypothetical Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)Potential Metabolic Pathway
This compound4.5360.2124.1Parent Drug
Hydroxy-Clofeverine3.8376.2124.1Hydroxylation
N-desethyl-Clofeverine4.1332.296.1N-de-ethylation
This compound N-oxide3.5376.2359.2N-oxidation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netnih.gov While this compound itself is not sufficiently volatile for direct GC analysis, certain smaller metabolites or degradation products might be. For non-volatile compounds, chemical derivatization is often required to convert them into more volatile and thermally stable derivatives suitable for GC analysis. silantes.com

In the context of this compound research, GC-MS could be employed to analyze specific low-molecular-weight metabolites that are either naturally volatile or can be made so through derivatization. The gas chromatograph provides excellent separation of components within a mixture, which are then ionized and detected by the mass spectrometer. notulaebotanicae.ro The resulting mass spectra, which show the fragmentation pattern of the molecule, can be compared against spectral libraries for identification or interpreted to elucidate the structure of unknown volatile metabolites. notulaebotanicae.ro This technique is particularly powerful for separating structurally similar isomers.

Table 2: Hypothetical GC-MS Data for a Derivatized Volatile Metabolite of this compound

Potential Derivatized MetaboliteRetention Time (min)Key Mass Fragments (m/z)Derivatization Agent
TMS-derivative of p-chlorophenol8.2200, 185, 73BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

Method Development and Validation for Trace Analysis

Developing and validating an analytical method is a critical process to ensure that the results are reliable, reproducible, and fit for purpose. scispace.comresearchgate.net For trace analysis of this compound in biological matrices, this process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH). labmanager.comnih.gov

Method development begins with selecting the appropriate technique (e.g., LC-MS/MS) and optimizing its parameters. This includes choosing the right chromatographic column and mobile phase to ensure good peak shape and separation from matrix interferences, as well as tuning the mass spectrometer for maximum sensitivity and selectivity. labmanager.com Sample preparation is another key aspect, often involving techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the biological matrix and concentrate the analyte. nih.govmdpi.com

Once the method is developed, it undergoes rigorous validation to assess several key performance characteristics: labmanager.comnih.gov

Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components like impurities or matrix components. labmanager.com

Linearity and Range: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a specified range. pensoft.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of agreement among a series of measurements from the same sample, evaluated at levels of repeatability and intermediate precision. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pensoft.netresearchgate.net

Robustness: The method's resistance to small, deliberate variations in analytical parameters, ensuring its reliability during routine use. labmanager.com

Table 3: Example Validation Parameters and Acceptance Criteria for a this compound Bioanalytical Method (ICH Guidelines)

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation coefficient, r²)≥ 0.99 nih.gov
Accuracy (% Recovery)85-115% (80-120% at LOQ)
Precision (% RSD)≤ 15% (≤ 20% at LOQ)
SelectivityNo significant interference at the retention time of the analyte
RobustnessResults remain within acceptable precision and accuracy limits

Advanced Spectroscopic Techniques

Spectroscopic techniques provide invaluable information about molecular structure, conformation, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceuticals like this compound. numberanalytics.comresearchgate.nettjnpr.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of hydrogen and carbon atoms present. nih.gov

For a complete structural assignment, two-dimensional (2D) NMR techniques are essential:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. tjnpr.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information for determining stereochemistry and conformation. nih.gov

Conformational analysis of a flexible molecule like this compound can also be investigated using NMR. nih.govnumberanalytics.com By measuring coupling constants and observing changes in chemical shifts at different temperatures or in different solvents, the populations of different conformers in solution can be determined. auremn.org.brnih.gov

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for Key Structural Moieties of this compound

Atom/GroupHypothetical ¹H NMR Shift (ppm)Hypothetical ¹³C NMR Shift (ppm)
Aromatic Protons (p-chlorophenyl)7.2-7.4128-134
Aromatic Protons (phenyl)7.1-7.3125-129
-O-CH₂-~4.1~68
-C=O-~172
-N-(CH₂CH₃)₂~2.6 (quartet), ~1.1 (triplet)~48, ~12

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying molecular interactions in real-time. youtube.comnih.gov It is used to determine the kinetics and affinity of binding between a ligand (e.g., a therapeutic target like a receptor or enzyme) and an analyte (e.g., a drug molecule like this compound). nih.gov

In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip surface. cytivalifesciences.com A solution containing this compound (analyte) is then flowed over this surface. youtube.com Binding of this compound to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram as response units (RU) versus time. youtube.com

The sensorgram provides a wealth of quantitative information: nih.govcytivalifesciences.com

Association rate (kₐ): The rate at which the drug-target complex is formed.

Dissociation rate (kₑ): The rate at which the complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ/kₐ. A lower Kₑ value indicates a stronger binding interaction.

This data is crucial in drug discovery for understanding how tightly and for how long a drug binds to its target, which often correlates with its pharmacological effect. nih.gov

Table 5: Illustrative Real-Time Binding Kinetic Data for this compound with a Hypothetical Target Protein from an SPR Analysis

AnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)
This compound2.5 x 10⁵5.0 x 10⁻⁴2.0

Biosensor Applications in this compound Research

Biosensors are analytical devices that combine a biological component with a physicochemical transducer to detect a specific analyte. slideshare.netijirem.org In pharmaceutical research, they have become essential tools for studying drug-target interactions due to their potential for high sensitivity, specificity, and real-time analysis. dergipark.org.tr

Real-time Detection of Drug-Target Interactions

A key application of biosensor technology in drug discovery is the real-time, label-free detection of binding between a drug and its target protein. Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are widely used for this purpose. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the drug, such as this compound, is flowed over the surface. The binding of the drug to the target causes a change in the refractive index at the sensor surface, which is detected as a measurable signal in real time.

This allows for the precise determination of kinetic parameters, including the association rate (k_on) and the dissociation rate (k_off), which together define the binding affinity (K_D). This data is critical for understanding the strength and stability of the drug-target complex and for ranking compounds during the lead optimization phase. Fluorescent biosensors also play a significant role in drug discovery research. researchgate.net

Table 2: Comparison of Biosensor Technologies for Drug-Target Interaction Analysis

TechnologyPrincipleThroughputKey Data Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target. dergipark.org.trLow to MediumBinding Affinity (K_D), Association/Dissociation Kinetics (k_on, k_off). dergipark.org.tr
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the biosensor tip upon molecule binding.Medium to HighBinding Affinity (K_D), Association/Dissociation Kinetics, Concentration.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a drug binds to its target.LowBinding Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).
Acoustic Wave Biosensors Detects changes in mass on the sensor surface by measuring variations in acoustic wave propagation. slideshare.netMediumBinding Affinity, Mass of bound molecules.

High-Throughput Screening of Binding Events

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test thousands to millions of compounds for activity against a biological target. bmglabtech.comevotec.com Integrating biosensor technologies into HTS platforms allows for the direct screening of binding events, a significant advantage over traditional activity-based assays. bmglabtech.com This approach identifies compounds, or "hits," that physically interact with the target of interest. bmglabtech.com

HTS assays are designed for miniaturization, typically in 96, 384, or 1536-well plate formats, to conserve reagents and increase throughput. pharmaron.com Various detection technologies, including fluorescence polarization (FP), Förster resonance energy transfer (FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are adapted for HTS to measure binding. pharmaron.comresearchgate.net For a research program involving this compound, HTS could be used to screen large compound libraries to identify novel molecules that bind to the same target, potentially with improved properties. The results of these screens provide a starting point for more detailed structure-activity relationship (SAR) studies. evotec.com

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Data Analysis

Predictive Analytics for Drug Discovery and Optimization

Predictive analytics uses historical data, statistical algorithms, and machine learning techniques to predict future outcomes. datarails.comqlik.comhbs.edu In drug discovery, AI and ML models are trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested molecules. nih.govmdpi.com This can include forecasting a compound's efficacy, toxicity, metabolic stability, and other pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

For a compound like this compound, predictive models could be used to design and prioritize new derivatives for synthesis. dromicslabs.com By virtually screening thousands of potential modifications, these algorithms can identify which changes are most likely to result in improved therapeutic characteristics, thereby optimizing the lead compound and reducing the time and cost associated with experimental trial and error. stelligence.compixelplex.io These computational tools are crucial for refining hit compounds into viable drug candidates. nih.gov

Automated Analysis of Large Datasets in Proteomics and Metabolomics

Proteomics and metabolomics are large-scale studies of proteins and small-molecule metabolites, respectively, within a biological system. metwarebio.commpg.de These 'omics' technologies generate massive and complex datasets that can provide deep insights into a drug's mechanism of action and its effects on cellular pathways. metwarebio.comnumberanalytics.com

The sheer volume and complexity of this data make manual analysis impractical. AI and ML algorithms are essential for the automated processing and interpretation of proteomics and metabolomics data. numberanalytics.com These tools can perform tasks such as identifying differentially expressed proteins or metabolites, recognizing complex patterns that correlate with a drug's effect, and mapping these changes onto biological pathways. metwarebio.comdaltonbioanalytics.com In the context of this compound research, applying AI to analyze the proteomic and metabolomic profiles of cells before and after treatment could reveal its molecular mechanism of action, identify biomarkers of its efficacy, and uncover potential off-target effects. numberanalytics.comtechnologynetworks.com

Table 3: Applications of AI/ML in Different Stages of Drug Discovery

StageAI/ML ApplicationExample Technique/ModelPotential Impact on this compound Research
Target Identification Predicting novel drug-target interactions. dromicslabs.comnih.govGraph Neural Networks, Deep Learning. mdpi.comnih.govIdentifying the primary or secondary biological targets of this compound.
Hit-to-Lead Optimization Predicting ADMET properties of new chemical entities. nih.govQuantitative Structure-Activity Relationship (QSAR), Random Forest.Guiding the chemical modification of this compound to improve its drug-like properties.
Mechanism of Action Analyzing 'omics' data to identify affected pathways. metwarebio.comnumberanalytics.comPathway Analysis, Clustering Algorithms.Elucidating the cellular pathways modulated by this compound treatment.
Drug Repurposing Screening existing drugs against new targets based on interaction predictions. mednexus.orgCollaborative Filtering, Matrix Factorization.Identifying new potential therapeutic uses for this compound.

Future Directions and Emerging Research Avenues for Clofeverine

Exploration of Unconventional Mechanisms and Off-Target Interactions

While Clofeverine is known primarily as a spasmolytic agent that relaxes smooth muscles by blocking acetylcholine (B1216132) action, future research could delve into less understood or "unconventional" pharmacological effects. ontosight.ai This involves investigating its interactions with molecular targets beyond its primary mechanism of action.

Detailed Research Directions:

Secondary Target Identification: Systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels could reveal previously unknown molecular interactions. Techniques such as affinity chromatography-mass spectrometry and computational docking studies can predict and identify these off-target binding sites.

Modulation of Cellular Signaling: Research could explore if this compound influences intracellular signaling pathways independent of its anticholinergic activity. For instance, its effects on pathways related to inflammation, cellular proliferation, or apoptosis could be investigated. nih.gov Such studies might uncover why some drugs exhibit unexpected therapeutic benefits or side effects. nih.gov

Zebrafish Models: The use of model organisms like the zebrafish (Danio rerio) can be instrumental in studying unconventional pharmacology. nih.govresearchgate.net Zebrafish models allow for the observation of a drug's effects on complex biological systems and can reveal behavioral or physiological changes not predicted by its known mechanism. nih.govresearchgate.net

Understanding these unconventional mechanisms is crucial as it can lead to the repositioning of this compound for new therapeutic uses and provide a more complete picture of its pharmacological profile.

Development of Advanced In Vitro Models (e.g., Organ-on-a-Chip) for Preclinical Evaluation

Traditional preclinical drug testing has relied heavily on animal models, which may not always accurately predict human responses. cas.org The development of advanced in vitro models, particularly Organ-on-a-Chip (OoC) technology, offers a more physiologically relevant platform for evaluating drugs like this compound. nih.govacs.org

Key Aspects of OoC Technology:

Mimicking Human Physiology: OoCs are microfluidic devices that contain living human cells in a 3D microenvironment, replicating the structure and function of human organs such as the intestine, liver, and lung. nih.govacs.orgmdpi.com This allows for the study of drug absorption, metabolism, and efficacy in a human-relevant context. mdpi.com

"Gut-on-a-Chip": For an antispasmodic like this compound, a "gut-on-a-chip" model would be particularly valuable. acs.org These models can simulate the peristaltic motions and microenvironment of the human intestine, providing a powerful tool to study its muscle-relaxing effects and potential toxicity with high fidelity.

Reducing Animal Testing: By providing a more accurate prediction of human responses, OoC technology can help reduce the reliance on animal testing in preclinical studies, aligning with ethical goals in research. ewuu.nl

The adoption of these models can accelerate the drug development process by providing more reliable data on efficacy and safety before moving to clinical trials. nih.gov

Potential Application of Organ-on-a-Chip for this compoundDescriptionExpected Outcome
Gut-on-a-Chip A microfluidic device lined with human intestinal smooth muscle cells and neurons, simulating gut motility.Precise measurement of this compound's spasmolytic activity and its effect on intestinal barrier function.
Liver-on-a-Chip A model containing human hepatocytes to study drug metabolism.Understanding the metabolic pathways of this compound and identifying potential drug-drug interactions or hepatotoxicity. mdpi.com
Multi-Organ-Chip An integrated system connecting gut, liver, and other organ models.A systemic view of this compound's pharmacokinetics and pharmacodynamics, predicting its effects on the whole body. mdpi.com

Application in Novel Therapeutic Areas Based on Mechanistic Insights

A deeper understanding of this compound's mechanism, including its off-target effects, can pave the way for drug repurposing—finding new therapeutic uses outside its original indication. mdpi.comresearchgate.netfrontiersin.org

Potential New Applications:

Calcium Channel Blockade: this compound is known to have properties of a calcium channel blocker. mdpi.comresearchgate.net This opens up the possibility of exploring its use in conditions where calcium channel modulation is beneficial, such as certain cardiovascular disorders or neurological conditions. mdpi.comoup.com Studies have already suggested repurposing other calcium channel blockers for diseases like Alzheimer's and gestational diabetes. mdpi.comresearchgate.net

Anti-Inflammatory Effects: If off-target analysis reveals interactions with inflammatory pathways, this compound could be investigated for treating inflammatory conditions, potentially beyond the gastrointestinal tract.

Antiviral Properties: Some calcium channel blockers have been shown to inhibit the entry of certain viruses into host cells. frontiersin.org Research could explore if this compound possesses similar antiviral activity, making it a candidate for repurposing against specific viral infections. frontiersin.org

Drug repurposing is a time- and cost-effective strategy that can bring new treatments to patients more quickly. researchgate.net

Sustainable and Scalable Synthetic Methodologies for Industrial Application

The pharmaceutical industry is increasingly focusing on "green chemistry" to make the manufacturing of active pharmaceutical ingredients (APIs) more environmentally friendly and sustainable. pharmafeatures.comwisdomgale.comjocpr.com Future research on this compound should include the development of synthetic routes that are both scalable for industrial production and adhere to green chemistry principles. pharmtech.comchemanager-online.comdrugpatentwatch.com

Key Green Chemistry Strategies:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents can significantly reduce the environmental impact of the synthesis process. jocpr.commdpi.com

Biocatalysis: Employing enzymes as catalysts can lead to more selective and efficient reactions under milder conditions, reducing energy consumption and waste generation. pharmafeatures.commdpi.com

Continuous Manufacturing: Shifting from traditional batch manufacturing to continuous flow synthesis can improve efficiency, reduce waste, and enhance safety and product quality. pharmafeatures.comispe.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product minimizes waste. pharmafeatures.com

Integration of Multi-Omics Data for Comprehensive Pharmacological Understanding

To gain a holistic view of how this compound affects the body, future research should integrate data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govwikipedia.org This multi-omics approach provides a system-level understanding of a drug's mechanism of action and its effects on biological pathways. dovepress.comspandidos-publications.com

Components of Multi-Omics Analysis:

Transcriptomics: Studies the effect of this compound on gene expression (RNA levels), revealing which genes are turned on or off in response to the drug.

Proteomics: Analyzes changes in protein levels and modifications, providing insight into the functional consequences of altered gene expression. creative-proteomics.commdpi.com

Metabolomics: Investigates changes in the levels of small molecules (metabolites), offering a snapshot of the metabolic state of cells or tissues after drug exposure. preprints.org

By integrating these datasets, researchers can construct a comprehensive map of the molecular changes induced by this compound, identify novel biomarkers for its efficacy or toxicity, and uncover its complex biological effects. dovepress.comcreative-proteomics.comresearchgate.net

Addressing Gaps in Current this compound Research through Interdisciplinary Collaboration

The future advancement of this compound research will heavily rely on breaking down traditional research silos and fostering collaboration between experts from diverse fields. frontiersin.orgparabolicdrugs.comazolifesciences.com Many of the challenges in drug development arise from a lack of communication and integration between different scientific disciplines. cas.orgnih.gov

Essential Collaborations:

Chemists and Biologists: Chemists can work on designing and synthesizing new this compound analogs with improved properties, while biologists can test their efficacy and mechanisms in advanced biological models. timeshighereducation.com

Pharmacologists and Computational Scientists: Pharmacologists can conduct in-depth studies on drug action, while computational scientists can use AI and machine learning to analyze large datasets, predict off-target effects, and optimize drug design. ewuu.nlresearchgate.net

Clinicians and Basic Scientists: Collaboration between clinicians who understand patient needs and basic scientists who investigate fundamental disease mechanisms is crucial for translating laboratory findings into effective clinical applications. mhmedical.com

Such interdisciplinary teamwork is essential to tackle the complexities of drug action, identify new therapeutic opportunities, and ultimately enhance the therapeutic value of compounds like this compound. parabolicdrugs.comtimeshighereducation.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating Clofeverine's mechanism of action in preclinical models?

  • Methodological Answer : Combine in vitro assays (e.g., receptor-binding studies, enzyme inhibition assays) with in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling. Use dose-response curves to quantify efficacy thresholds and validate findings via knockout animal models or siRNA-mediated gene silencing to isolate target pathways. Ensure reproducibility by adhering to protocols for compound purity validation and controlled environmental conditions in animal studies .

Q. How can researchers standardize analytical techniques for quantifying this compound in biological matrices?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) or LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Validate methods per ICH guidelines by assessing precision, accuracy, linearity, and stability under varying storage conditions. Include cross-laboratory validation to address inter-instrument variability .

Q. What strategies ensure robust literature reviews for hypothesis generation in this compound research?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to minimize selection bias. Prioritize primary sources (e.g., peer-reviewed journals, clinical trial registries) over secondary summaries. Use citation management tools (e.g., Zotero) to track thematic trends and identify knowledge gaps, such as understudied off-target effects or long-term toxicity profiles .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's efficacy data across different experimental models?

  • Methodological Answer : Apply triangulation by integrating orthogonal datasets (e.g., transcriptomics, proteomics) to confirm target engagement. For example, discrepancies between in vitro potency and in vivo efficacy may arise from metabolic instability; address this by conducting metabolite profiling and adjusting dosing regimens. Use statistical frameworks like Bayesian hierarchical modeling to quantify uncertainty across studies .

Q. What experimental designs optimize this compound's therapeutic index while minimizing off-target effects?

  • Methodological Answer : Implement a factorial design to test combinations of this compound with adjuvants (e.g., CYP450 inhibitors) that enhance bioavailability. Use cheminformatics tools to predict structure-activity relationships (SAR) and prioritize analogs with higher selectivity. Validate findings in human-derived organoids to bridge preclinical and clinical relevance .

Q. How can multi-omics data be integrated to characterize this compound's polypharmacology?

  • Methodological Answer :

  • Step 1 : Perform RNA-seq and phosphoproteomics to map upstream/downstream signaling nodes.
  • Step 2 : Use network pharmacology tools (e.g., Cytoscape) to overlay this compound’s targets onto disease-specific pathways.
  • Step 3 : Apply machine learning (e.g., random forests) to identify biomarkers predictive of response.
  • Validation : Compare omics-derived hypotheses with phenotypic outcomes in 3D cell culture models .

Q. What statistical approaches address batch effects in high-throughput this compound screening assays?

  • Methodological Answer :

  • Preprocessing : Normalize data using ComBat or surrogate variable analysis (SVA).
  • Quality Control : Include technical replicates and Z’-factor calculations to assess assay robustness.
  • Analysis : Apply false discovery rate (FDR) correction for multiple comparisons and use mixed-effects models to account for plate-to-plate variability .

Methodological Frameworks Table

Research Challenge Recommended Approach Key Citations
Data contradictionsBayesian hierarchical modeling, metabolite profiling
Therapeutic index optimizationFactorial design + human organoid validation
Multi-omics integrationNetwork pharmacology + machine learning
Batch effect mitigationComBat normalization + mixed-effects models

Guidance for Collaborative Research

  • Interdisciplinary Collaboration : Form teams with pharmacokineticists, bioinformaticians, and clinical researchers to address this compound’s translational challenges. Use shared electronic lab notebooks (ELNs) for real-time data transparency .
  • Ethical Reproducibility : Archive raw data and analysis code in FAIR-compliant repositories (e.g., Zenodo) to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.